molecular formula C8H6ClF3MgO B12538693 Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) CAS No. 842173-18-6

Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)

Cat. No.: B12538693
CAS No.: 842173-18-6
M. Wt: 234.88 g/mol
InChI Key: WPSWUBFDYIWLJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) is a unique organometallic compound that combines the properties of magnesium chloride and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide typically involves the reaction of magnesium metal with 2-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent formed .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and halides. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents like THF .

Major Products

The major products formed from these reactions include alcohols, substituted aromatic compounds, and coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide involves its role as a nucleophile in various organic reactions. The magnesium atom coordinates with the oxygen of the trifluoromethoxy group, enhancing the nucleophilicity of the phenyl group. This allows the compound to effectively participate in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity to the compound. This makes it particularly useful in the synthesis of pharmaceuticals and advanced materials .

Properties

CAS No.

842173-18-6

Molecular Formula

C8H6ClF3MgO

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C8H6F3O.ClH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

WPSWUBFDYIWLJM-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.